molecular formula C7H2F5NO2 B12865717 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid

2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid

Cat. No.: B12865717
M. Wt: 227.09 g/mol
InChI Key: CSISPPQUBCTDIH-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position on the isonicotinic acid ring. The molecular formula is C7H2F5NO2, and it has a molecular weight of 227.09 g/mol

Preparation Methods

The synthesis of 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by extraction with diethyl ether and subsequent purification . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include tetrabutylammonium fluoride, palladium catalysts, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as anti-inflammatory and anticancer agents.

    Industry: It is used in the development of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid can be compared with other fluorinated isonicotinic acids, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C7H2F5NO2

Molecular Weight

227.09 g/mol

IUPAC Name

2,3-difluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H2F5NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15)

InChI Key

CSISPPQUBCTDIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)C(=O)O)C(F)(F)F

Origin of Product

United States

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